2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

Description

BenchChem offers high-quality 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(2-chloroethyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHYBAPCJSFQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene, a halogenated aromatic hydrocarbon. Due to inconsistencies in publicly available databases for this specific molecule, this document synthesizes theoretical data with insights from structurally related compounds to offer a robust resource for research and development applications.

Executive Summary

2-Chloro-1-(2-chloroethyl)-4-fluorobenzene is a substituted benzene derivative with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature—featuring a fluoro, a chloro, and a chloroethyl group—imparts a unique reactivity profile. This guide delineates its molecular structure, physicochemical properties, and potential synthetic pathways, and contextualizes its reactivity. All quantitative data is summarized for clarity, and conceptual workflows are visualized to aid in experimental design.

Molecular Structure and Physicochemical Properties

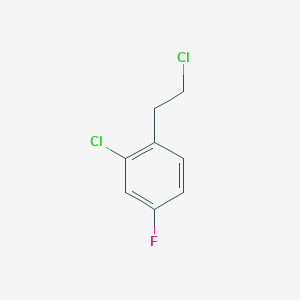

The definitive structure of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene is derived from its IUPAC name, which specifies a benzene ring substituted with a 2-chloroethyl group at the first position, a chlorine atom at the second, and a fluorine atom at the fourth.

The molecular formula is C₈H₇Cl₂F . Based on this, the theoretical molecular weight is approximately 193.05 g/mol . It is crucial to note a discrepancy found in some commercial databases which incorrectly list this compound's CAS number as 1260657-04-2 and associate it with a different molecular formula and weight.[1] The data presented here is based on the chemical name.

Table 1: Physicochemical Properties of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene and Related Compounds

| Property | 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (Theoretical) | 1-(2-Chloroethyl)-4-fluorobenzene (Analog) |

| CAS Number | Not clearly defined | 332-43-4[2][3][4][5][6][7] |

| Molecular Formula | C₈H₇Cl₂F[1] | C₈H₈ClF[2][3][4][7] |

| Molecular Weight | 193.05 g/mol (Calculated) | 158.60 g/mol [2][4][7] |

| Appearance | Colorless to pale yellow liquid (Expected)[1][3] | Colorless to light yellow liquid[3] |

| Boiling Point | ~190 °C (Estimated)[1] | 89 °C[5] |

| SMILES | ClCC1=C(Cl)C=C(F)C=C1 | ClCCC1=CC=C(F)C=C1 |

| InChI | InChI=1S/C8H7Cl2F/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2 | InChI=1S/C8H8ClF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2[3] |

Structural Representation

The 2D structure of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene is depicted below.

Caption: 2D structure of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene.

Synthesis and Reactivity

Proposed Synthesis Pathway

One potential route could start with the chlorination of 4-fluorotoluene.[8] This could be followed by a radical substitution to halogenate the methyl group, which is then converted to an alcohol. Subsequent reaction with a chlorinating agent would yield the final product.

A more direct, albeit potentially lower-yielding, approach could involve the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene, followed by reduction and chlorination.

A generalized synthetic workflow is outlined below:

Caption: A proposed two-step synthesis pathway.[1]

Reactivity Profile

The chemical behavior of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene is dictated by its functional groups:

-

Nucleophilic Substitution: The chlorine atom on the ethyl side chain is susceptible to nucleophilic substitution reactions. This makes the compound a useful building block for introducing the 2-(2-chloro-4-fluorophenyl)ethyl moiety into larger molecules.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of new functional groups. The fluorine and chlorine atoms are ortho, para-directing, while the chloroethyl group is also weakly ortho, para-directing.

-

Oxidation and Reduction: The chloroethyl group can be oxidized or reduced under appropriate conditions to yield corresponding alcohols, aldehydes, or alkanes.[1]

Experimental Protocols: A Representative Example

While a specific protocol for synthesizing the title compound is not available, the following procedure for a related compound, 1-(2-Chloroethyl)-3-fluorobenzene, illustrates the general principles of converting a phenylethanol to a phenylethyl chloride.[9]

Protocol: Synthesis of 1-(2-Chloroethyl)-3-fluorobenzene from 2-(3-fluorophenyl)ethanol[9]

-

Reaction Setup: To a stirred solution of triphenylphosphine (1.70 g, 6.5 mmol, 1.3 equiv) in carbon tetrachloride (5.0 mL) at room temperature, add 2-(3-fluorophenyl)ethanol (620 µL, 5.0 mmol, 1.0 equiv) under an argon atmosphere.

-

Reaction Conditions: The resulting mixture is heated to 90 °C and stirred for an additional 1 hour.

-

Workup: The mixture is filtered through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure to yield the chloride product.

This protocol, known as the Appel reaction, demonstrates a common method for converting alcohols to alkyl chlorides, a key transformation that would be necessary in many potential synthetic routes to the title compound.

Applications and Future Directions

As a halogenated aromatic compound, 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene holds promise as a versatile intermediate in several areas:

-

Pharmaceuticals: The 2-phenylethylamine scaffold is a common motif in many centrally acting drugs. This compound could serve as a precursor for novel psychoactive compounds or other therapeutic agents.

-

Agrochemicals: The introduction of halogen atoms into organic molecules is a well-established strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides.

-

Materials Science: Fluorinated aromatic compounds are of interest in the development of polymers and other materials with unique properties.

Future research will likely focus on the development of efficient and scalable synthetic routes to this compound and an exploration of its utility in the synthesis of novel, high-value molecules.

References

- Buy 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (EVT-2731190) - EvitaChem.

- 1-(2-chloroethyl)-4-fluorobenzene synthesis - ChemicalBook.

-

2-Chloro-1-ethyl-4-fluoro-3-methylbenzene | C9H10ClF | CID 123926920 - PubChem. [Link]

-

"Fluorobenzene". - Organic Syntheses Procedure. [Link]

-

1-(2-Chloroethyl)-4-fluorobenzene - Appretech Scientific Limited. [Link]

-

2-(1-Chloroethyl)-4-fluoro-1-methylbenzene | C9H10ClF | CID - PubChem. [Link]

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google P

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material - Google P

-

2-chloro-1-ethynyl-4-fluorobenzene (C8H4ClF) - PubChemLite. [Link]

-

1-(2-chloroethyl)-4-methylbenzene Properties - EPA. [Link]

-

2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem. [Link]

-

Benzene, (2-chloroethyl)- - the NIST WebBook. [Link]

-

2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem - NIH. [Link]

-

1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem. [Link]

-

2-Chloro-1-fluoro-4-methylbenzene | CAS#:1513-25-3 | Chemsrc. [Link]

-

1-Chloro-2-(2-chloroethyl)benzene | C8H8Cl2 | CID 12587535 - PubChem. [Link]

Sources

- 1. Buy 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (EVT-2731190) | 1260657-04-2 [evitachem.com]

- 2. 1-(2-Chloroethyl)-4-fluorobenzene | CAS 332-43-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS 332-43-4: 1-(2-Chloroethyl)-4-fluorobenzene [cymitquimica.com]

- 4. 1-(2′-Chloroethyl)-4-fluorobenzene | CymitQuimica [cymitquimica.com]

- 5. 1-(2-CHLOROETHYL)-4-FLUOROBENZENE | 332-43-4 [amp.chemicalbook.com]

- 6. 332-43-4|1-(2-Chloroethyl)-4-fluorobenzene|BLD Pharm [bldpharm.com]

- 7. appretech.com [appretech.com]

- 8. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(2-chloroethyl)-4-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene, a halogenated aromatic hydrocarbon with significant, yet underexplored, potential in medicinal chemistry. We delve into the molecule's core physicochemical properties, plausible synthetic routes, and its intrinsic reactivity profile. The primary focus is on its strategic application as a scaffold for targeted covalent inhibitors and as a precursor for fluorine-18 based Positron Emission Tomography (PET) imaging agents. Detailed experimental workflows, mechanistic diagrams, and synthetic protocols are provided to empower researchers, scientists, and drug development professionals to leverage this compound's unique structural attributes in their discovery programs.

Introduction and Molecular Profile

2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (CAS Number: 1260657-04-2) is an organic compound featuring a benzene ring substituted with three key functional groups: a fluorine atom at the 4-position, a chlorine atom at the 2-position, and a 2-chloroethyl group at the 1-position.[1] This specific arrangement of halogens and a reactive alkylating chain presents a unique combination of properties that are highly desirable in modern drug design.

The fluorobenzene moiety is a well-established pharmacophore known to enhance metabolic stability, modulate lipophilicity, and improve bioavailability.[2][3][4] The 2-chloroethyl group, analogous to the reactive warhead in nitrogen mustards, serves as a potent electrophile capable of forming covalent bonds with biological nucleophiles.[5] This dual functionality positions the molecule as a valuable starting point for the development of highly specific and potent therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical data for 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene is presented below. This data is critical for understanding its potential behavior in both chemical reactions and biological systems.

| Property | Value | Reference |

| CAS Number | 1260657-04-2 | [1] |

| IUPAC Name | 2-chloro-1-(2-chloroethyl)-4-fluorobenzene | [1] |

| Molecular Formula | C₈H₇Cl₂F | [1] |

| Molecular Weight | 195.05 g/mol | [1] |

| SMILES | C1=CC(=C(C=C1F)Cl)CCCl | [1] |

| InChI Key | XDFYCXKJJYDKRS-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing Considerations

The synthesis of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene can be approached through several routes. A logical and scalable pathway involves the functionalization of a commercially available fluorinated starting material. Below is a proposed two-step synthesis starting from 2-(4-fluorophenyl)ethanol, which leverages standard, well-understood organic transformations.

Proposed Synthetic Workflow

The synthesis begins with the ortho-chlorination of 2-(4-fluorophenyl)ethanol, followed by the conversion of the primary alcohol to the corresponding alkyl chloride.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-(2-Chloro-4-fluorophenyl)ethanol

-

To a stirred solution of 2-(4-fluorophenyl)ethanol (1.0 eq) in acetonitrile at 0 °C, add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(2-chloro-4-fluorophenyl)ethanol.

Step 2: Synthesis of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

-

Under an inert argon atmosphere, dissolve triphenylphosphine (PPh₃, 1.3 eq) in carbon tetrachloride (CCl₄).[6]

-

To this stirred solution, add 2-(2-chloro-4-fluorophenyl)ethanol (1.0 eq) at room temperature.[6]

-

Heat the resulting mixture to 90 °C and stir for 1-2 hours.[6]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography to afford the final product, 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene.[6]

Core Reactivity and Mechanistic Insights

The medicinal chemistry applications of this molecule are dictated by the reactivity of its two key functionalities: the electrophilic 2-chloroethyl group and the metabolically robust fluorinated aromatic ring.

The Electrophilic 2-Chloroethyl "Warhead"

The 2-chloroethyl group is a classic electrophilic moiety, susceptible to attack by a variety of biological and chemical nucleophiles.[5] The chlorine atom serves as a good leaving group, enabling reactions via direct nucleophilic substitution (Sɴ2).[5] This reactivity is the cornerstone of its potential as a covalent modifier of proteins. The reaction rate is dependent on both the concentration of the substrate and the attacking nucleophile.[5] Strong nucleophiles and polar aprotic solvents favor this bimolecular substitution pathway.[5]

The Influential Fluorobenzene Ring

The incorporation of fluorine into pharmaceutical candidates is a widely adopted strategy to enhance drug-like properties.[7]

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by Cytochrome P450 enzymes. Placing fluorine at the para-position can effectively block this common site of metabolic attack, prolonging the drug's half-life and increasing its overall exposure.[2]

-

Potency and Binding: Fluorine's high electronegativity can alter the electronic profile of the molecule, influencing pKa and creating favorable interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's binding pocket, which can enhance potency.[2][3]

-

Membrane Permeability: The substitution of hydrogen with fluorine increases lipophilicity, which can improve the molecule's ability to cross cellular membranes and enhance bioavailability.[3][8]

Potential Application I: Targeted Covalent Inhibitors

The most compelling application of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene is as a foundational scaffold for designing targeted covalent inhibitors (TCIs).[9] TCIs first bind non-covalently to their target protein, and this proximity allows a reactive electrophile on the inhibitor to form a permanent covalent bond with a nearby nucleophilic amino acid residue (e.g., Cysteine, Serine, Lysine).[9][10] This results in irreversible inhibition of the protein's function.

This scaffold provides the reactive chloroethyl "warhead." A drug discovery program would involve appending additional chemical moieties to the fluorobenzene ring to confer high-affinity, non-covalent binding to a specific target protein. The goal is to create a molecule that selectively binds to its intended target before the covalent reaction occurs, thereby minimizing off-target effects.[9] This strategy has proven highly successful in developing potent and selective drugs, particularly in oncology.[11][12]

Workflow for Covalent Inhibitor Development

-

Target Identification: Identify a protein of interest with a suitably located, non-catalytic nucleophilic residue (e.g., a cysteine) accessible for covalent modification.

-

Fragment-Based Elaboration: Use 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene as a starting fragment. Synthesize a library of derivatives by modifying the aromatic ring to enhance non-covalent binding affinity for the target.

-

Biochemical Assays: Screen the library for time-dependent inhibition of the target protein to identify compounds that demonstrate covalent reactivity.

-

Mass Spectrometry Validation: Confirm covalent bond formation by incubating the hit compounds with the target protein and analyzing the resulting complex by mass spectrometry to observe the expected mass shift.

-

Cellular and In Vivo Studies: Advance lead compounds into cellular assays to assess target engagement and functional effects, followed by pharmacokinetic and efficacy studies in animal models.

Potential Application II: Precursor for PET Radioligands

The presence of a fluorine atom makes this scaffold an excellent candidate for the development of Positron Emission Tomography (PET) imaging agents. PET is a powerful non-invasive imaging technique used in clinical diagnostics and drug development to visualize and quantify physiological processes in vivo.[7][13] Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its convenient half-life (109.8 min) and low positron energy, which results in high-resolution images.[13][14]

Derivatives of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene can be designed to bind with high affinity and selectivity to a specific biological target (e.g., a receptor, enzyme, or transporter). A ¹⁸F-labeled version can then be synthesized to serve as a PET tracer, enabling the visualization of that target's distribution and density in living subjects.[15][16]

Conceptual Radiosynthesis Workflow

The synthesis of an ¹⁸F-labeled tracer requires the introduction of the radionuclide in the final synthetic step. This is typically achieved by nucleophilic substitution on a precursor molecule containing a suitable leaving group.

Protocol for Evaluating Covalent Modification by Mass Spectrometry

-

Protein Preparation: Prepare a solution of a model nucleophilic protein (e.g., Human Serum Albumin, which contains a reactive cysteine) at a concentration of 10 µM in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: Add 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (from a 10 mM DMSO stock) to the protein solution to a final concentration of 100 µM (10-fold excess).

-

Time Course: Incubate the mixture at 37 °C. Remove aliquots at various time points (e.g., 0, 1, 4, and 24 hours).

-

Sample Preparation: Desalt the protein samples using a C4 ZipTip or similar method to remove excess inhibitor and buffer salts.

-

Mass Spectrometry Analysis: Analyze the samples using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Data Analysis: Deconvolute the resulting mass spectra. A successful covalent modification will be indicated by the appearance of a new peak corresponding to the mass of the protein plus the mass of the inhibitor fragment (Mass of C₈H₇ClF = 157.04 Da, as HCl is lost).

Conclusion

2-Chloro-1-(2-chloroethyl)-4-fluorobenzene is more than a simple halogenated intermediate; it is a strategically designed scaffold that embodies several key principles of modern medicinal chemistry. Its reactive chloroethyl group offers a direct path to the development of targeted covalent inhibitors, a class of drugs with proven therapeutic success. Simultaneously, its fluorobenzene core provides enhanced pharmacokinetic properties and a handle for the synthesis of ¹⁸F-labeled PET imaging agents. This dual-purpose potential makes it an exceptionally valuable tool for researchers in both therapeutic and diagnostic development. The methodologies and insights presented in this guide are intended to provide a solid foundation for unlocking the full potential of this versatile molecule.

References

-

Bugg, C. W., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

-

Deng, X., et al. Fluorine-18 labelled building blocks for PET tracer synthesis. RSC Publishing. [Link]

-

Liu, A., et al. Synthesis of high affinity fluorine-substituted ligands for the androgen receptor. Potential agents for imaging prostatic cancer by positron emission tomography. PubMed. [Link]

-

Sparrow Chemical. Fluorobenzene Series. [Link]

-

Gao, M., et al. Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. PMC. [Link]

-

Asif, M. Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

-

Asif, M. Biological Potential of Fluoro-Benzene Analogs. JSciMed Central. [Link]

-

Singh, R. P., et al. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

Coenen, H. H. PET Radiopharmaceuticals: Fluorinated Compounds. Radiology Key. [Link]

-

Bashetti, S. & Choi, D. S. Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. Taylor & Francis. [Link]

-

PubChem. 2-Chloro-1-ethyl-4-fluoro-3-methylbenzene. [Link]

-

Organic Syntheses. Fluorobenzene. [Link]

-

Cambridge MedChem Consulting. Covalent Inhibitors. [Link]

-

Wikipedia. Targeted covalent inhibitors. [Link]

-

Al-Zoubi, M. S., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

Zhang, Z., et al. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PMC. [Link]

-

Botyánszki, J., et al. Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. PubMed. [Link]

-

Visscher, L., et al. Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors: A Case Study on KRas G12C. ACS Publications. [Link]

-

Kim, K., et al. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. PMC. [Link]

- Google Patents.

- Google Patents.

-

Reynolds, R. C., et al. Synthesis and Evaluation of Several New (2-Chloroethyl)nitrosocarbamates as Potential Anticancer Agents. ACS Publications. [Link]

-

ResearchGate. Design and Synthesis of Novel Piperazine (2-Chloroethyl)-1-nitrosourea Analogues as Anticancer Agents. [Link]

-

Taylor, J. J., et al. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

-

Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Liliemark, J. & Juliusson, G. Cellular pharmacokinetics of 2-chloro-2'-deoxyadenosine nucleotides: comparison of intermittent and continuous intravenous infusion and subcutaneous and oral administration in leukemia patients. PubMed. [Link]

-

U.S. Food and Drug Administration. Gleevec Clinical Pharmacology Biopharmaceutics Review. [Link]

-

Tarasuik, A., et al. Pharmacokinetic study of oral and bolus intravenous 2-chlorodeoxyadenosine in patients with malignancy. [Link]

-

Kearns, C. M., et al. Pharmacokinetics of cladribine (2-chlorodeoxyadenosine) in children with acute leukemia. [Link]

-

Invitrocue. Drug Metabolism and Pharmacokinetics. [Link]

Sources

- 1. Buy 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (EVT-2731190) | 1260657-04-2 [evitachem.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-(2-chloroethyl)-4-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]

- 15. Synthesis of high affinity fluorine-substituted ligands for the androgen receptor. Potential agents for imaging prostatic cancer by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation & Analytical Protocols for Fluorinated Phenethyl Chloride Derivatives

Executive Summary & Strategic Importance

In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tactic to modulate pharmacokinetics.[1][2] Approximately 20-25% of drugs currently on the market contain at least one fluorine atom. Fluorinated phenethyl chloride derivatives (specifically 1-(2-chloroethyl)-x-fluorobenzene) serve as critical electrophilic building blocks for synthesizing fluorinated phenethylamines, a scaffold ubiquitous in dopamine reuptake inhibitors, anti-arrhythmic agents (e.g., Sotalol analogs), and novel psychoactive substances for neuropsychiatric research.

This technical guide provides a rigorous framework for the structural analysis of these derivatives. Unlike standard alkyl halides, the presence of the fluorine atom introduces unique spectroscopic signatures—specifically spin-spin coupling in NMR and distinct fragmentation pathways in MS—that require specialized interpretation protocols.

Core Chemical Context

-

Target Analyte: 1-(2-chloroethyl)-4-fluorobenzene (and its ortho/meta isomers).

-

Role: Intermediate for nucleophilic substitution (

) to introduce the fluorophenethyl moiety. -

Critical Quality Attribute (CQA): Positional isomer purity (

- vs

Structural Considerations & Reactivity[3][4]

The introduction of fluorine onto the aromatic ring alters the electronic landscape of the phenethyl chloride.

-

Dipole & Lipophilicity: The high electronegativity of fluorine (

) creates a strong dipole. However, the C-F bond is non-polarizable, increasing lipophilicity (LogP) compared to the non-fluorinated analog. This enhances blood-brain barrier (BBB) permeability in downstream pharmaceutical applications. -

Metabolic Stability: Substitution at the para position blocks metabolic oxidation by Cytochrome P450 enzymes, a primary rationale for its use in drug design.

Table 1: Comparative Physicochemical Properties

| Property | Phenethyl Chloride | 4-Fluorophenethyl Chloride | Analytical Implication |

| Molecular Weight | 140.61 | 158.60 | Distinct Molecular Ion ( |

| C-X Bond Length | C-H: 1.09 Å | C-F: 1.35 Å | Steric demand is low (Bioisostere to H) |

| Electronic Effect | Neutral | Inductive withdrawal (-I), Mesomeric donation (+M) | Shielding/Deshielding in NMR |

| Lipophilicity ( | 0.00 | +0.14 | Altered RT in Reverse-Phase HPLC |

Spectroscopic Characterization: The Core Protocol

Nuclear Magnetic Resonance (NMR)

The definitive identification of fluorinated derivatives relies on the interplay between

F NMR: The First Line of Defense

Before running proton NMR, a

-

Chemical Shift: Ar-F signals typically appear between -100 and -130 ppm (relative to

). -

Isomer Differentiation:

-

Ortho (-F):

-110 to -118 ppm (shifts downfield due to proximity to the alkyl chain). -

Para (-F):

-115 to -125 ppm. -

Meta (-F):

-110 to -115 ppm. -

Protocol: Integration of these peaks allows for quantitative assessment of isomeric impurities without interference from solvent or water peaks.

-

NMR: Coupling Patterns

The ethyl chain (

-

Alpha-Methylene (

): Triplet, -

Beta-Methylene (

): Triplet, -

Aromatic Region (4-Fluoro isomer):

-

Exhibits a characteristic "roofing" effect.

-

Protons ortho to Fluorine: Split by H-H (

Hz) AND H-F ( -

Protons meta to Fluorine: Split by H-H (

) and H-F (

-

NMR: The J-Coupling Ruler

Carbon NMR is definitive because the C-F coupling constants are massive and predictable.

-

C-F (ipso): Doublet,

. -

C-H (ortho): Doublet,

. -

C-H (meta): Doublet,

. -

C-H (para): Doublet,

(often unresolved).

Visualization: NMR Structural Assignment Workflow

The following decision tree outlines the logical flow for assigning the structure and ensuring isomeric purity.

Figure 1: Logical workflow for the NMR-based structural assignment of fluorinated aromatics, prioritizing

Mass Spectrometry: Fragmentation & Isotope Signatures

Mass spectrometry (GC-MS) provides orthogonal validation, particularly for the alkyl chloride moiety.

The Chlorine Signature

The presence of a chlorine atom provides a self-validating isotopic pattern.

-

M+ / M+2 Ratio: The natural abundance of

(75.78%) and -

Observation: For 1-(2-chloroethyl)-4-fluorobenzene, look for

158 and 160 in a 3:1 ratio.

Fragmentation Pathway

The fragmentation is dominated by benzylic cleavage, but the fluorine atom shifts the mass of the characteristic tropylium ion.

-

Molecular Ion (

): -

Benzylic Cleavage: Loss of the chloromethyl radical (

) is possible but less common than the loss of -

Formation of Fluorotropylium: The loss of

or sequential loss of-

Standard Tropylium:

91. -

Fluorotropylium:

109 ( -

Diagnostic Value: A base peak at

109 is the fingerprint of the 4-fluorobenzyl moiety.

-

Visualization: MS Fragmentation Pathway

Figure 2: Proposed fragmentation pathway in Electron Impact (EI) MS. The shift from m/z 91 to m/z 109 confirms the presence of fluorine on the aromatic ring.

Experimental Protocol: Synthesis Verification

This protocol validates the conversion of 4-fluorophenethyl alcohol to the chloride using Thionyl Chloride (

Safety Note: Thionyl chloride is corrosive and releases HCl/SO2 gas. Work in a fume hood.

Step 1: Reaction Monitoring (TLC/GC)

-

TLC Mobile Phase: 10% Ethyl Acetate in Hexane.

-

Visualization: UV light (254 nm).

-

Validation: The alcohol (starting material) will have a lower

(approx 0.2-0.3) due to hydrogen bonding. The chloride (product) will move to the solvent front ( -

End-point: Complete disappearance of the lower spot.

Step 2: IR Spectroscopy (Quick Check)

Before full NMR characterization, use FTIR for a "Go/No-Go" decision.

-

Target Signal 1 (Disappearance): Broad O-H stretch at

. If this exists, the reaction is incomplete. -

Target Signal 2 (Appearance): C-Cl stretch (alkyl) typically found in the fingerprint region,

.

Step 3: Purity Calculation

-

Use GC-FID or

NMR integration for this calculation. In NMR, compare the integration of the

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for J-coupling values).

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, (2-chloroethyl)-. NIST Chemistry WebBook. Link

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

Reactivity profile of the 2-chloroethyl group in fluorobenzenes

An In-depth Technical Guide on the Reactivity Profile of the 2-Chloroethyl Group in Fluorobenzenes

Abstract

This technical guide offers a comprehensive examination of the reactivity profile of the 2-chloroethyl group when attached to a fluorobenzene scaffold. Molecules bearing the (2-chloroethyl)fluorobenzene moiety are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to the distinct and often orthogonal reactivity of the alkyl halide and the substituted aromatic ring.[1][2][3] This document delineates the core reaction pathways—nucleophilic substitution, elimination, and intramolecular cyclization—governing the 2-chloroethyl side chain. It provides field-proven insights into the electronic interplay between the fluorine substituent and the reactive side chain, explaining the causality behind experimental outcomes and offering detailed, self-validating protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical behavior of this versatile functional group.

The Electronic Landscape: A Tale of Two Moieties

The reactivity of a (2-chloroethyl)fluorobenzene derivative is not merely the sum of its parts but a consequence of the electronic dialogue between the aromatic ring and the aliphatic side chain. A nuanced understanding of this interplay is critical for predicting reaction outcomes and designing selective synthetic strategies.

The Fluorobenzene Ring: An Anomalous Activator/Deactivator

The fluorine atom exerts a powerful, distance-dependent inductive electron-withdrawing effect (-I) due to its high electronegativity.[4] This effect decreases the overall electron density of the aromatic ring, rendering it less nucleophilic and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene.[5]

However, fluorine also possesses lone pairs in 2p orbitals, which can overlap effectively with the 2p orbitals of the aromatic carbon atoms.[5][6] This results in a positive mesomeric or resonance effect (+M), donating electron density back into the π-system, particularly at the ortho and para positions.[4][7] While the inductive effect generally outweighs the resonance effect, making the ring net deactivated, the resonance effect is strong enough to direct incoming electrophiles to the ortho and para positions.[6][8] This dualistic nature makes fluorobenzene's reactivity unique among halobenzenes.[5] For nucleophilic aromatic substitution (SNAr), the carbon-fluorine bond is exceptionally strong, and the ring is not sufficiently electron-poor for substitution unless activated by potent electron-withdrawing groups like nitro groups in the ortho or para positions.[9][10][11]

The 2-Chloroethyl Side Chain: The Primary Electrophilic Center

The 2-chloroethyl group presents a primary alkyl chloride, a classic electrophilic site highly susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, and the adjacent methylene carbon is the primary target for a variety of nucleophiles. This side chain is the principal locus of reactivity under most nucleophilic conditions, engaging primarily in S_N2 and E2 reaction pathways.[12][13]

Core Reactivity Pathways of the 2-Chloroethyl Group

The fate of the 2-chloroethyl group is determined by a competition between substitution and elimination, governed by the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution (S_N2)

Bimolecular nucleophilic substitution (S_N2) is the most common and synthetically valuable reaction pathway for (2-chloroethyl)fluorobenzenes.[12] This reaction proceeds via a concerted mechanism where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single step.

This pathway is favored by:

-

Strong, non-bulky nucleophiles: Amines, thiolates, alkoxides, and cyanide are excellent candidates.[12]

-

Polar aprotic solvents: Solvents like DMF, DMSO, or acetonitrile stabilize the transition state.

-

Moderate temperatures: Higher temperatures can begin to favor the competing elimination reaction.

The synthesis of fluorinated phenethylamines, a critical scaffold in many pharmaceuticals, relies heavily on this reaction.[14][15]

Caption: Competing S_N2 and E2 pathways for (2-chloroethyl)fluorobenzene.

Intramolecular Cyclization

The 2-chloroethyl group can participate in intramolecular cyclization reactions, a powerful strategy for constructing heterocyclic systems. The specific outcome depends on the nature of other functional groups present in the molecule.

-

Friedel-Crafts Type Cyclization: If the side chain is appropriately modified (e.g., converted to an acyl chloride), an intramolecular Friedel-Crafts reaction can occur, where the aromatic ring acts as the nucleophile to form a cyclic ketone. [16][17]* Heterocycle Formation: A more common and highly significant pathway involves the cyclization of derivatives where a nucleophilic heteroatom is tethered to the fluorophenyl ring. For example, N-phenyl-N'-(2-chloroethyl)ureas are known to cyclize into highly reactive N-phenyl-4,5-dihydrooxazol-2-amine intermediates, which then act as potent protein alkylating agents. [18]This mechanism is a cornerstone of the bioactivity of certain anticancer compounds.

Caption: Cyclization of a urea derivative to an active alkylating agent. [18]

Experimental Protocols & Data

The following protocols are representative methodologies for exploring the reactivity of (2-chloroethyl)fluorobenzenes. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: S_N2 Amination to Synthesize N-(2-(4-Fluorophenyl)ethyl)aniline

This protocol describes the reaction of 1-(2-chloroethyl)-4-fluorobenzene with aniline, a classic S_N2 reaction.

-

Materials:

-

1-(2-chloroethyl)-4-fluorobenzene (1.0 eq)

-

Aniline (2.5 eq, to act as both nucleophile and base)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium iodide (NaI, 0.1 eq, catalytic)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 1-(2-chloroethyl)-4-fluorobenzene, aniline, and catalytic sodium iodide.

-

Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess aniline), water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2-(4-fluorophenyl)ethyl)aniline.

-

Protocol 2: E2 Elimination to Synthesize 4-Fluorostyrene

This protocol utilizes a strong, bulky base to favor the elimination pathway.

-

Materials:

-

1-(2-chloroethyl)-4-fluorobenzene (1.0 eq)

-

Potassium tert-butoxide (KOtBu, 1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated ammonium chloride solution (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 1-(2-chloroethyl)-4-fluorobenzene in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve potassium tert-butoxide in anhydrous THF.

-

Slowly add the KOtBu solution to the substrate solution via a syringe or dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quench the reaction by carefully adding saturated NH₄Cl solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and carefully concentrate the solvent under reduced pressure (product is volatile) to obtain crude 4-fluorostyrene. Further purification can be achieved by vacuum distillation.

-

Data Summary: S_N2 vs. E2 Competition

The choice of reagent and conditions dictates the product distribution. The following table summarizes expected outcomes.

| Parameter | Favors S_N2 Pathway | Favors E2 Pathway | Rationale |

| Reagent | Strong, non-bulky nucleophile (e.g., NaN₃, NaCN, RNH₂) | Strong, bulky base (e.g., KOtBu, LDA) | Steric hindrance prevents the bulky base from attacking the carbon center, promoting proton abstraction instead. |

| Temperature | Lower to moderate (25-80 °C) | Higher ( > 80 °C) | Elimination has a higher activation energy and is entropically favored at higher temperatures. |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar or coordinating (e.g., THF, t-BuOH) | Polar aprotic solvents stabilize the S_N2 transition state. |

Conclusion

The reactivity of the 2-chloroethyl group in fluorobenzenes is a well-defined yet versatile system for synthetic chemists. The primary alkyl chloride is the dominant site of reactivity, readily undergoing S_N2 reactions with a wide array of nucleophiles under mild conditions. This pathway provides a robust entry into valuable scaffolds like fluorinated phenethylamines. However, by employing strong, sterically hindered bases and elevated temperatures, the reaction can be selectively channeled through an E2 elimination pathway to furnish fluorinated styrenes. Furthermore, the potential for intramolecular cyclization in appropriately designed derivatives adds another layer of synthetic utility, particularly in the development of bioactive molecules and complex heterocyclic systems. A thorough understanding of these competing pathways, guided by the principles outlined in this guide, empowers researchers to harness the full synthetic potential of (2-chloroethyl)fluorobenzene building blocks.

References

- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). Chemistry Stack Exchange.

- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Trifl

- Electrophilic arom

- Identifying side products in Friedel-Crafts acylation of fluorobenzene. (2025). Benchchem.

- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025).

- 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene.EvitaChem.

- Method for acylating fluorobenzene.

- Electrophilic Aromatic Substitution AR5. Directing Effects.csbsju.edu.

- Explain why fluorobenzene is more reactive than chlorobenzene. (2024). Pearson+.

- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research.

- New process for friedel-crafts reaction, and catalyst therefore.

- An In-depth Technical Guide on the Reactivity of 1-Chloro-4-[(2-chloroethyl)thio]benzene with Nucleophiles. (2025). Benchchem.

- (2-chloro-1-fluoroethyl)benzene. (2025).

- Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. (2011). PubMed.

- Elimination Reactions - Mechanism, Types and Examples. (2024). Allen.

- NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone.Journal of the Chemical Society C: Organic.

- Nucleophilic Reactions of Benzene Deriv

- 16.

- Rate of EAS in chlorobenzene and fluorobenzene. (2016). Chemistry Stack Exchange.

- 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis.ChemicalBook.

- Nucleophilic Substitution Reactions - Haloarenes. (2026).

- Explain the nucleophilic substitution reaction of chlorobenzene. (2025). askIITians.

- The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. (2025). Benchchem.

- Elimination Reactions: E1 and E2 mechanisms-Part-II.MSc Chemistry, Paper No. 9: Organic Chemistry-III (Reaction Mechanism-2).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Elimin

- Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts. (2021). RSC Advances.

- Elimin

- Preparation of (2-chloroethyl)benzene.PrepChem.com.

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Process for preparing 2-chloro-4-fluorophenol.

- FDA-Approved Fluorinated Heterocyclic Drugs

- Ruthenium-Catalyzed Intramolecular Cyclization and Fluorination to Form 3-Fluorooxindoles. (2025).

-

Indeno[2,1‐c]fluorene Quasic[4]irculenes Through Intramolecular Cyclization. (2025). Angewandte Chemie International Edition.

- A Technical Guide to 1-Chloro-4-[(2-chloroethyl)

- Synthesis of Fluorinated Thiophenes and Their Analogues. (2025). ChemInform.

- Synthesis of Phenethylamine‐Azulene Conjugates Enabled by Regioselective Ring Opening of Aziridines. (2024).

Sources

- 1. Buy 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (EVT-2731190) | 1260657-04-2 [evitachem.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Elimination Reactions - Mechanism, Types and Examples. [allen.in]

- 14. NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. digibuo.uniovi.es [digibuo.uniovi.es]

- 16. d-nb.info [d-nb.info]

- 17. Indeno[2,1‐c]fluorene Quasi[8]circulenes Through Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step preparation of indole derivatives from 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

From Precursor: 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

Executive Summary & Scientific Rationale

Target Audience: Medicinal Chemists, Process Development Scientists. Core Scaffold: 5-Fluoroindole (a privileged structure in serotonin 5-HT receptor modulators and kinase inhibitors).

This guide details the conversion of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene into N-substituted 5-fluoroindole derivatives. While traditional indole syntheses (e.g., Fischer, Leimgruber-Batcho) rely on hydrazines or nitrotoluenes, this protocol utilizes a "Phenethyl Halide Strategy" .

The Strategic Advantage

The starting material contains two electrophilic sites with distinct reactivity profiles:

-

Alkyl Chloride (C

-Cl): Susceptible to classical S -

Aryl Chloride (C

-Cl): Inert to S

The Route: We exploit this reactivity difference in a stepwise cascade:

-

Chemoselective N-Alkylation: Installing the amine handle.

-

Intramolecular Buchwald-Hartwig Amination: Closing the 5-membered ring to form a 5-fluoroindoline.

-

Oxidative Aromatization: Dehydrogenating the indoline to the target 5-fluoroindole.

Synthetic Workflow Visualization

The following diagram illustrates the transformation pathway and atom mapping.

Caption: Stepwise conversion of phenethyl chloride precursor to indole via indoline intermediate.

Detailed Experimental Protocols

Step 1: Chemoselective N-Alkylation

Objective: Displace the aliphatic chloride with a primary amine (R-NH

-

Reagents:

-

Substrate: 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (1.0 equiv)

-

Amine: R-NH

(3.0 – 5.0 equiv). Note: Excess is critical to prevent bis-alkylation. -

Base: K

CO -

Catalyst: NaI (0.1 equiv) - Finkelstein condition to accelerate reaction.

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Protocol:

-

Dissolve the substrate in MeCN (0.2 M concentration).

-

Add K

CO -

Add the primary amine. If the amine is volatile (e.g., methylamine), use a sealed tube.

-

Heat to 60–80 °C for 12–16 hours. Monitor by LCMS.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over Na

SO -

Purification: Flash chromatography (typically Hexane/EtOAc) is usually required to remove traces of bis-alkylated byproduct.

Critical Insight: The aliphatic Cl is moderately reactive. Adding NaI converts the alkyl chloride to a transient alkyl iodide in situ, which is a superior electrophile (leaving group ability I

Step 2: Intramolecular Buchwald-Hartwig Cyclization

Objective: Form the C-N bond between the secondary amine and the aryl chloride to generate the indoline core.

-

Reagents:

-

Substrate: Intermediate A (Phenethylamine)

-

Catalyst Source: Pd(OAc)

(5 mol%) or Pd -

Ligand: RuPhos or XPhos (10 mol%). Bulky, electron-rich phosphines are mandatory.

-

Base: NaO

Bu (Sodium tert-butoxide) (1.5 equiv) -

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

Protocol:

-

Charge a reaction vial with Intermediate A, Pd source, Ligand, and NaO

Bu. -

Evacuate and backfill with Nitrogen/Argon (3 cycles). Oxygen inhibits the catalyst.

-

Add anhydrous solvent via syringe.

-

Heat to 100 °C for 4–12 hours.

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate.

-

Purification: Silica gel chromatography.

Mechanistic Logic (Why this fails without specific ligands):

Standard ligands (like PPh

Step 3: Oxidative Aromatization (Indoline Indole)

Objective: Dehydrogenate the 5-membered ring to achieve aromaticity.

-

Option A: DDQ Oxidation (Preferred for small scale/high value)

-

Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 – 1.2 equiv).

-

Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

-

Conditions: Room Temperature, 1–3 hours.

-

Note: DDQ is a potent hydride acceptor.

-

-

Option B: MnO

Oxidation (Preferred for scale-up)-

Reagent: Activated MnO

(10–20 equiv). -

Solvent: DCM or Toluene (Reflux).

-

Note: Requires filtration but avoids the generation of hydroquinone byproducts associated with DDQ.

-

Protocol (DDQ Method):

-

Dissolve the 5-fluoroindoline (Intermediate B) in DCM (0.1 M).

-

Add DDQ portion-wise at 0 °C (exothermic), then warm to room temperature.

-

Monitor by TLC (Indoles fluoresce strongly under UV; Indolines do not).

-

Workup: Filter the reaction mixture through basic alumina or wash with saturated NaHCO

to remove DDQ-H -

Concentrate to yield the final N-substituted 5-fluoroindole .

Mechanistic Visualization: The Palladium Cycle

Understanding the catalytic cycle in Step 2 is crucial for troubleshooting.

Caption: Catalytic cycle for Intramolecular Buchwald-Hartwig Amination. Rate-limiting step is often Oxidative Addition into the aryl chloride.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Bis-alkylation (R-N(ArEt) | Increase amine equivalents to >5.0 or use slow addition of the alkyl chloride to the amine. |

| Stalled Reaction in Step 2 | Catalyst Poisoning / Oxidation | Ensure rigorous degassing. Switch to pre-formed catalysts like Pd(dppf)Cl |

| Enamine Byproduct in Step 2 | Switch ligand to tBuXPhos or BrettPhos (steric bulk prevents | |

| Incomplete Oxidation (Step 3) | Wet Solvents / Old Reagent | Use freshly activated MnO |

References

-

Buchwald-Hartwig Amination (General)

-

Intramolecular Cyclization to Indolines

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition.

-

-

Dehydrogenation of Indolines (DDQ/MnO2)

-

Starting Material Reactivity

-

EvitaChem. (n.d.). 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene Reactions and Properties. 6

-

Sources

- 1. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. Indole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (EVT-2731190) | 1260657-04-2 [evitachem.com]

Application Notes and Protocols: Reagents for the Intramolecular Cyclization of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The synthesis of polycyclic aromatic hydrocarbons is a cornerstone of medicinal chemistry and materials science. Specifically, fluorinated and chlorinated tetralin scaffolds are of significant interest due to their prevalence in pharmacologically active compounds. The strategic incorporation of halogen atoms can profoundly influence a molecule's metabolic stability, binding affinity, and overall bioactivity.[1][2] This document provides a detailed guide to the reagents and protocols for the intramolecular cyclization of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene to yield 7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene. This transformation is a classic example of an intramolecular Friedel-Crafts alkylation, a powerful C-C bond-forming reaction.[3][4]

Core Mechanism: Intramolecular Friedel-Crafts Alkylation

The cyclization of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene proceeds via an intramolecular Friedel-Crafts alkylation.[3][4] This reaction involves the formation of an electrophilic carbocation from the 2-chloroethyl side chain, which then attacks the electron-rich aromatic ring to form a new six-membered ring. The reaction is catalyzed by a Lewis acid or a strong protic acid.

The key steps of the mechanism are as follows:

-

Formation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of the 2-chloroethyl group, making it a better leaving group. This facilitates the formation of a primary carbocation.

-

Carbocation Rearrangement (Potential): Primary carbocations are inherently unstable and may undergo rearrangement to a more stable secondary carbocation via a hydride shift. However, in this specific case, the proximity of the aromatic ring allows for a direct attack.

-

Intramolecular Electrophilic Aromatic Substitution: The carbocation is attacked by the π-electrons of the aromatic ring in an intramolecular fashion. The substitution will occur at the position ortho to the ethyl group, leading to the formation of a cyclohexadienyl cation intermediate (also known as an arenium ion).

-

Deprotonation and Aromatization: A proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the final cyclized product, 7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene.

Sources

Application Notes & Protocols: Synthesis of Fluorinated Pharmaceutical Intermediates Using 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for leveraging 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene, a versatile and highly functionalized starting material, for the synthesis of key fluorinated pharmaceutical intermediates. We will explore its application in constructing complex heterocyclic scaffolds, focusing on the underlying reaction mechanisms, experimental design rationale, and step-by-step synthetic procedures. The protocols herein are designed to be self-validating, providing researchers with the tools to reliably produce valuable intermediates for drug discovery programs.

Introduction: The Strategic Value of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

2-Chloro-1-(2-chloroethyl)-4-fluorobenzene is a trifunctionalized aromatic compound, presenting three distinct reactive sites for synthetic elaboration. Its utility stems from the orthogonal reactivity of these sites:

-

The 2-Chloroethyl Group: This is the primary reactive handle, primed for intramolecular cyclization via Friedel-Crafts alkylation to form a new six-membered ring.[4][5] It can also undergo nucleophilic substitution (Sₙ2) to introduce heteroatoms, paving the way for diverse heterocyclic systems.[6][7]

-

The Aromatic Chlorine: This site is less reactive but can participate in cross-coupling reactions or nucleophilic aromatic substitution under more forcing conditions, allowing for late-stage diversification.

-

The Aromatic Fluorine: The most stable substituent, it imparts the desirable physicochemical properties associated with fluorination and serves as a critical element in the final target molecule's profile.[2][8]

This unique combination makes it an ideal precursor for building scaffolds such as fluorinated phenothiazines, benzothiazepines, and other polycyclic systems prevalent in pharmacologically active compounds.[9][10][11][12]

Core Synthetic Strategy: Intramolecular Friedel-Crafts Cyclization

A primary and powerful application of this starting material is the intramolecular Friedel-Crafts alkylation to construct a tetrahydronaphthalene core. This reaction is a classic example of electrophilic aromatic substitution.[13][14]

Mechanistic Rationale

The reaction is initiated by a strong Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the chloroethyl side chain. This coordination polarizes the C-Cl bond, making it a better leaving group and facilitating the formation of a primary carbocation or, more likely, a highly electrophilic carbon center within the Lewis acid complex.[5][14] This electrophile is positioned perfectly for an intramolecular attack by the electron-rich fluorobenzene ring, leading to the formation of a new six-membered ring. A subsequent deprotonation-aromatization step regenerates the aromatic system and releases the catalyst.

Caption: General mechanism of intramolecular Friedel-Crafts cyclization.

Experimental Causality: Why Specific Conditions are Chosen

-

Lewis Acid Choice (AlCl₃): Aluminum chloride is a powerful Lewis acid, essential for activating the primary alkyl chloride, which is typically unreactive in Friedel-Crafts reactions.[4] A stoichiometric amount is often required because the product can also form a complex with AlCl₃.[13]

-

Solvent (e.g., Dichloromethane, DCE): Anhydrous, non-coordinating solvents are critical. The presence of water would quench the Lewis acid, while coordinating solvents would compete with the alkyl halide for the catalyst.

-

Temperature Control: These reactions are often exothermic. Starting at a low temperature (e.g., 0 °C) and allowing the reaction to warm slowly helps control the reaction rate, preventing the formation of polymeric side products and potential rearrangements.

Application Protocol 1: Synthesis of 7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene

This protocol details the direct cyclization of the starting material to form a key bicyclic intermediate, which can be further elaborated into more complex pharmaceutical targets.

Reaction Scheme

2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene

]; reagents [label=<

- AlCl₃

- CH₂Cl₂

- 0 °C to rt

]; compound1 -> reagents [arrowhead=none]; reagents -> compound2; }

Caption: Synthesis of 7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Amount (mmol) | Equivalents |

| 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene | 200965-03-3 | 195.05 | 10.0 | 1.0 |

| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 12.0 | 1.2 |

| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | - | - |

| Hydrochloric Acid (1 M aq.) | 7647-01-0 | - | - | - |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | - | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |

Step-by-Step Experimental Protocol

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous aluminum chloride (1.60 g, 12.0 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (40 mL) via cannula. Cool the resulting suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (1.95 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 50 g) and 1 M HCl (20 mL). Caution: This is an exothermic process. Stir vigorously for 15 minutes until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane gradient, to afford the pure product.

Expected Results & Characterization

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.0 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~2.9 (t, 2H, Ar-CH₂), ~2.6 (t, 2H, Ar-CH₂-CH₂), ~1.8 (m, 4H, -CH₂-CH₂-) |

| ¹⁹F NMR (CDCl₃) | A single multiplet corresponding to the fluorine on the aromatic ring. |

| Mass Spec (EI) | m/z (M⁺): ~158.0 (corresponding to loss of HCl during cyclization, C₁₀H₁₀FCl). The molecular ion for C₁₀H₁₀FCl is expected. Correction: The product is C10H10FCl, MW 184.64. MS would show this parent ion. |

Note: The expected NMR and MS data are illustrative. Actual values must be confirmed experimentally.

Application Protocol 2: Synthesis of a Fluorinated Dibenzothiazepine Precursor

This multi-step synthesis demonstrates the use of the chloroethyl group in a nucleophilic substitution reaction prior to a cyclization event, showcasing the compound's versatility in building complex heterocyclic scaffolds like dibenzothiazepines.[12]

Overall Synthetic Workflow

Caption: Multi-step workflow for a dibenzothiazepine precursor.

Step 1: Thioether Formation via Nucleophilic Substitution

Rationale: The first step involves an Sₙ2 reaction where the sulfur atom of 2-aminothiophenol acts as a potent nucleophile, displacing the chlorine atom of the chloroethyl side chain. A mild base like potassium carbonate is used to deprotonate the thiol, enhancing its nucleophilicity without causing unwanted side reactions with the amine or aromatic halides.

Protocol:

-

Setup: To a solution of 2-aminothiophenol (1.25 g, 10.0 mmol) in anhydrous DMF (30 mL), add potassium carbonate (2.07 g, 15.0 mmol).

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add a solution of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (1.95 g, 10.0 mmol) in DMF (10 mL) dropwise.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-8 hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into ice water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude material by column chromatography to yield the intermediate thioether.

Step 2: Intramolecular Cyclization

Rationale: The synthesized thioether can undergo various types of cyclization. A common method is a dehydrative cyclization (e.g., Pictet-Spengler type or Bischler-Napieralski analogue for N-acylated versions) or a Smiles rearrangement-type pathway to form the seven-membered ring characteristic of dibenzothiazepines.[9] The specific conditions (acidic, basic, or thermal) will depend on the desired final structure and oxidation state. The protocol below describes a general acid-catalyzed dehydrative cyclization.

Protocol:

-

Setup: Dissolve the intermediate thioether (10.0 mmol) in a suitable high-boiling solvent like toluene or xylene (50 mL).

-

Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, ~0.5 mmol).

-

Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water formed during the reaction. Monitor the reaction for 8-12 hours.

-

Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution. Separate the organic layer, dry over magnesium sulfate, and concentrate.

-

Purification: Purify the resulting crude product by recrystallization or column chromatography to obtain the final dibenzothiazepine precursor.

Safety and Handling

-

2-Chloro-1-(2-chloroethyl)-4-fluorobenzene: This compound is a halogenated organic molecule and should be handled with care. It is classified as an irritant.[15] Avoid contact with skin and eyes, and do not inhale vapors. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][15]

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing HCl gas. Handle exclusively in a dry, inert atmosphere.

-

Solvents: Dichloromethane is a suspected carcinogen. Dimethylformamide (DMF) is a reproductive toxin. Handle all solvents in a fume hood.

-

Work-up: The quenching of Friedel-Crafts reactions is highly exothermic and releases HCl gas. Perform this step slowly and in a well-ventilated fume hood.

Conclusion

2-Chloro-1-(2-chloroethyl)-4-fluorobenzene stands out as a powerful and adaptable building block for accessing a wide array of fluorinated pharmaceutical intermediates. Its strategically placed functional groups allow for controlled, sequential reactions, including robust intramolecular Friedel-Crafts cyclizations and nucleophilic substitutions. The protocols detailed in this guide provide a solid foundation for researchers to construct complex molecular architectures, accelerating the development of next-generation fluorinated therapeutics.

References

- Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

- Synthesis of Some New Fluorinated Phenothiazines. Asian Journal of Chemistry.

- Synthesis of fluorinated analogues of SJG-136 and their DNA-binding potential. PubMed.

- SYNTHESIS AND DIRECT FLUORINATION OF LBT-999 AND NEW CONFORMATIONALY RESTRICTED ANALOGUES. Source not specified.

- Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism.

- 1-(2-chloroethyl)-4-fluorobenzene synthesis. ChemicalBook.

- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC.

- Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society.

- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul

- Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journals.

- Friedel–Crafts reaction. Wikipedia.

- Synthesis of fluorinated pharmaceuticals.

- Synthesis of Benzo[b]azepines with a Fluorin

- Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.

- PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences.

- Exploring (2-Chloroethyl)benzene: Properties, Applications, and Manufacturing Insights. Source not specified.

- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

- Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews: Journal of Medicinal and Organic Chemistry.

- Friedel-Crafts Alkyl

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.

- Friedel–Crafts Acyl

- Friedel Crafts Acylation And Alkyl

- Buy 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (EVT-2731190). EvitaChem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorin

- A Comparative Analysis of the Reactivity of 1- Chloro-2-(2-chloroethyl)benzene and 1-Chloro-4. Benchchem.

- Switchable Multicomponent Cyclization Reactions to Access Fluoroalkylated Dihydropyrimidines and Pyrimidines under Solvent‐Free Conditions.

- Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. periodicchemistry.com [periodicchemistry.com]

- 6. Buy 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (EVT-2731190) | 1260657-04-2 [evitachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 12. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. innospk.com [innospk.com]

Troubleshooting & Optimization

Preventing hydrolysis of the chloroethyl group in 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

Executive Summary: The Stability Paradox

Researchers working with 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene often encounter a "silent" yield loss. The molecule features a robust di-halogenated aromatic core that is chemically resilient, leading users to underestimate the fragility of the 2-chloroethyl side chain .

This primary alkyl halide is susceptible to two competing degradation pathways during aqueous workup and storage:

-

Hydrolysis (

): Conversion to the alcohol (2-hydroxyethyl). -

Elimination (

): Conversion to the styrene derivative (vinyl group).

This guide provides the operational protocols required to suppress these pathways, ensuring the integrity of the chloroethyl "warhead" for downstream applications.

Diagnostic & Troubleshooting (Q&A)

Q1: My LC-MS shows a new peak with M-18 mass difference. Is this hydrolysis? Technical Lead: Likely, but check the retention time.

-

Diagnosis: A mass loss of 18 typically indicates the loss of HCl (36.5) followed by hydration, or direct dehydration of a hydrolyzed alcohol. However, in this context:

-

Hydrolysis Product (Alcohol): Mass is

. This is the substitution of Cl (35.5 Da) with OH (17 Da). -

Elimination Product (Styrene): Mass is

.

-

-

Differentiation: The styrene derivative (elimination) is less polar and will elute later on Reverse Phase HPLC. The alcohol (hydrolysis) is more polar and will elute earlier.

-

Root Cause: If you see the alcohol, your pH is likely too high (basic) or temperature was uncontrolled during quenching. If you see the styrene, you likely used a strong base in an organic solvent (e.g., NaOH in Ethanol).

Q2: I used saturated Sodium Bicarbonate (

-